

Physical and chemical properties of (4-(2-Methoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-(2-Methoxyethoxy)phenyl)boronic acid

Cat. No.: B151608

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An In-depth Technical Guide to (4-(2-Methoxyethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(4-(2-Methoxyethoxy)phenyl)boronic acid**, a versatile building block in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines a general synthetic approach, and discusses its application in cross-coupling reactions.

Core Physical and Chemical Properties

(4-(2-Methoxyethoxy)phenyl)boronic acid is a white to off-white solid. Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Reference
CAS Number	265664-52-6	[1][2]
Molecular Formula	C ₉ H ₁₃ BO ₄	[1][3]
Molecular Weight	196.01 g/mol	[1]
Melting Point	103-110 °C	[1]
Boiling Point	361.142 °C at 760 mmHg (Predicted)	[4]
Density	1.162 g/cm ³ (Predicted)	[4]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]

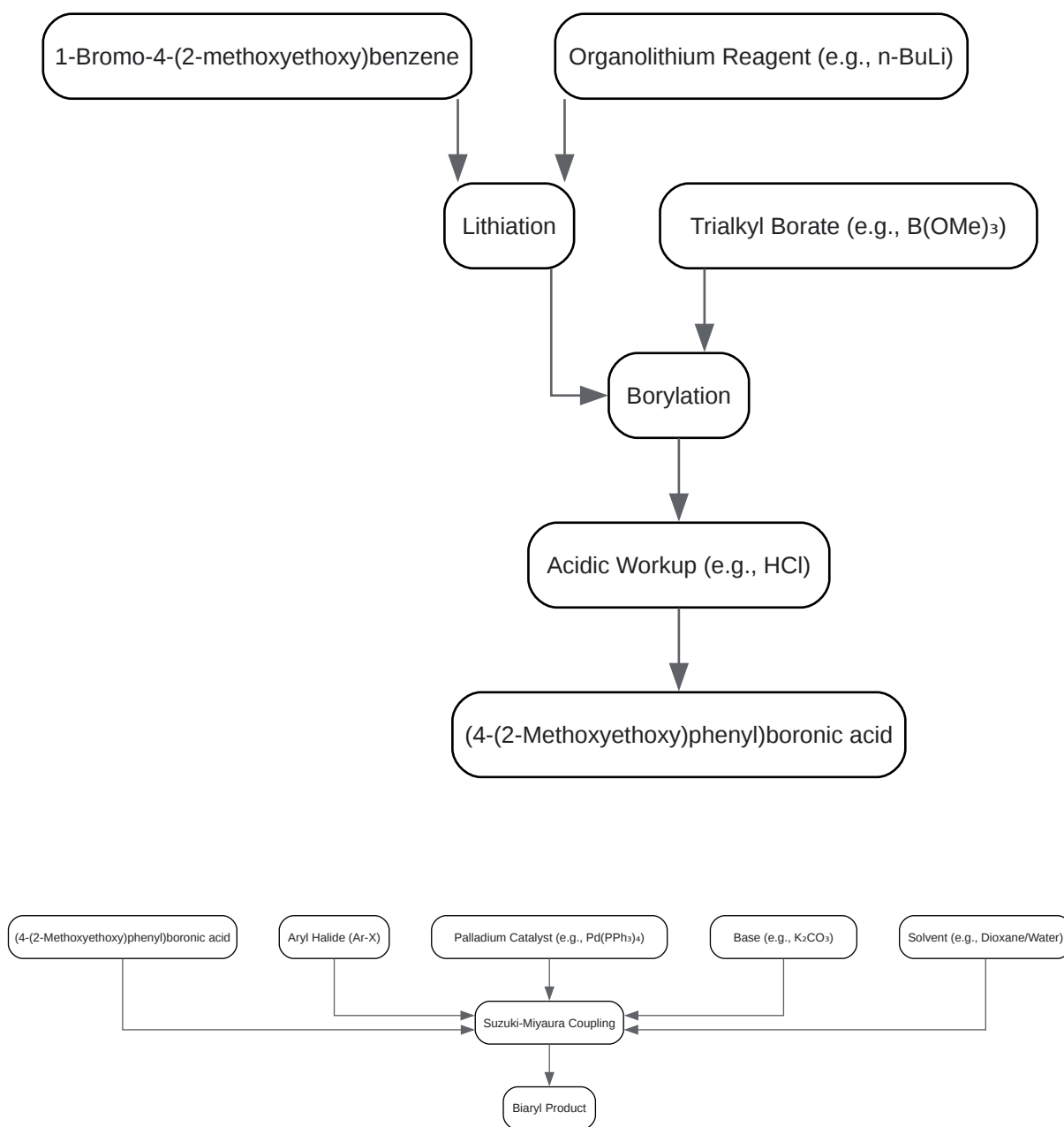
Chemical Reactivity and Stability

(4-(2-Methoxyethoxy)phenyl)boronic acid is stable under recommended storage conditions, which include keeping it in a cool, dry place. It is incompatible with strong oxidizing agents. Boronic acids, in general, are known to undergo trimerization to form boroxines upon dehydration, a factor to consider in experimental design and storage.

Synthesis and Experimental Protocols

A detailed, experimentally verified synthesis protocol for **(4-(2-Methoxyethoxy)phenyl)boronic acid** is not readily available in the public domain. However, a common and effective method for the synthesis of arylboronic acids is through the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow



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- To cite this document: BenchChem. [Physical and chemical properties of (4-(2-Methoxyethoxy)phenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151608#physical-and-chemical-properties-of-4-2-methoxyethoxy-phenyl-boronic-acid]

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